N-(2,3-dimethylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(2,3-dimethylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a furan-2-yl group at the 6-position and a sulfanyl-linked acetamide moiety at the 3-position. The acetamide nitrogen is further substituted with a 2,3-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-5-3-6-14(13(12)2)19-17(22)11-24-18-9-8-15(20-21-18)16-7-4-10-23-16/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKYEOBUQVIVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H17N3O2S
- Molecular Weight : 339.41 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the furan and pyridazine moieties suggests potential interactions with enzymes and receptors involved in critical cellular processes.
- Topoisomerase Inhibition : Similar compounds have shown selective inhibition of topoisomerase II, which is crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells, making such compounds promising candidates for anticancer therapy .
- Reactive Oxygen Species (ROS) Induction : Some studies indicate that compounds with similar structures can induce ROS levels in cancer cells, contributing to their cytotoxic effects .
Biological Activity Evaluation
The biological activity of this compound has been evaluated through various assays:
| Activity Type | Assay Method | Results |
|---|---|---|
| Anticancer Activity | Cell viability assays | Significant cytotoxicity in breast and colon cancer cell lines at low micromolar concentrations. |
| Topoisomerase Inhibition | In vitro enzymatic assays | Selective inhibition observed compared to standard chemotherapeutics like etoposide. |
| Apoptotic Effects | Flow cytometry | Induction of apoptosis in treated cancer cells, primarily through G1 phase arrest. |
Case Studies
- Anticancer Potential : A study conducted on a series of pyridazine derivatives demonstrated that compounds with similar structures exhibited potent anticancer effects against various cell lines, including breast and colon cancers. The mechanism involved topoisomerase II inhibition and subsequent apoptotic pathways activation .
- Structure-Activity Relationship (SAR) : Research focusing on the SAR of related compounds indicates that modifications in the phenyl and pyridazine rings significantly affect biological activity. For instance, substitutions at specific positions enhance binding affinity to target enzymes, leading to improved efficacy against cancer cell lines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Pyridazine vs. Triazole/Oxadiazole/Pyrimidine
The pyridazine ring in the target compound distinguishes it from triazole (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide ), oxadiazole (e.g., N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ), and pyrimidine (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide ) analogs. Key differences include:
- Electronic Properties : Pyridazine’s electron-deficient nature may enhance binding to enzymatic targets compared to triazoles or pyrimidines, which exhibit varied electron distributions.
- Conformational Flexibility: The pyridazine ring’s planarity contrasts with the non-planar conformations observed in pyrimidine derivatives, where dihedral angles between aromatic rings range from 42° to 91.9° .
Table 1: Heterocyclic Core Comparisons
Aromatic Ring Substitutions
- 2,3-Dimethylphenyl vs.
- Chlorophenyl Derivatives: Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide exhibit altered lipophilicity and electronic profiles, which could influence bioavailability and toxicity.
Furan vs. Other Heteroaromatic Groups
The furan-2-yl substituent in the target compound is shared with triazole analogs (e.g., ), where it contributes to anti-exudative activity in rats (10 mg/kg dose). Comparatively, indole or fluoropyridine substituents (e.g., ) may confer distinct metabolic stability or target selectivity.
Crystallographic Data
- Bond Lengths: In pyrimidine analogs, Csp²–S bonds (1.759 Å) are shorter than Csp³–S bonds (1.795 Å) due to p-π conjugation . Similar trends are expected in the target compound.
- Intramolecular Interactions: Hydrogen bonds (e.g., N–H⋯N in ) stabilize folded conformations in analogs, a feature that may extend to the target compound.
Anti-Exudative Potential
Triazole-based acetamides (e.g., ) show dose-dependent anti-exudative activity comparable to diclofenac sodium (8 mg/kg). The target compound’s pyridazine core may modulate potency or pharmacokinetics, though direct data are lacking.
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-(2,3-dimethylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide?
- Methodology : Synthesis typically involves multi-step organic reactions, including coupling of pyridazine and furan intermediates with thiol-containing acetamide derivatives. Critical steps include:
- Thiol-ether bond formation : Requires controlled reaction conditions (e.g., inert atmosphere, anhydrous solvents like DMF) to avoid oxidation of the sulfanyl group .
- Purification : Column chromatography or recrystallization is used to isolate the final product, with HPLC analysis confirming purity (>95%) .
- Challenges : Low yields due to steric hindrance from the 2,3-dimethylphenyl group and competing side reactions (e.g., oxidation of the furan ring) .
Q. How is the molecular structure of this compound validated experimentally?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the connectivity of the pyridazine, furan, and acetamide moieties. For example, the sulfanyl proton appears as a singlet near δ 3.8–4.2 ppm .
- X-ray Crystallography : SHELXL software ( ) is used to refine crystal structures, revealing bond angles and dihedral angles critical for 3D conformation .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass data (e.g., [M+H] = 439.12) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or pyridazine rings) influence biological activity?
- Case Study : Replacing the 2,3-dimethylphenyl group with a 4-fluorophenyl group (as in ) increases hydrophobicity, enhancing binding to cytochrome P450 enzymes (IC reduced by 40%) .
- Methodological Insight : Structure-activity relationship (SAR) studies require:
- In silico docking : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like kinase domains .
- Pharmacokinetic assays : Microsomal stability tests in liver S9 fractions quantify metabolic degradation rates .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Root Cause Analysis : Discrepancies often arise from:
- Purity variations : Impurities >5% (e.g., unreacted pyridazine intermediates) can skew enzyme inhibition assays. Validate purity via HPLC before testing .
- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) alter ionization of the sulfanyl group, affecting binding affinity .
- Resolution Strategy : Standardize protocols using guidelines from the FDA Bioanalytical Method Validation framework .
Methodological Challenges and Innovations
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalytic Innovations : Use of Pd/Cu bimetallic catalysts improves coupling efficiency (yield increases from 45% to 72%) .
- Process Optimization :
- Continuous flow chemistry : Reduces reaction time from 24 hours to 2 hours by enhancing heat transfer in thiol-ether formation .
- Solvent selection : Switching from DCM to acetonitrile reduces byproduct formation by 30% .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Tools and Workflows :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
